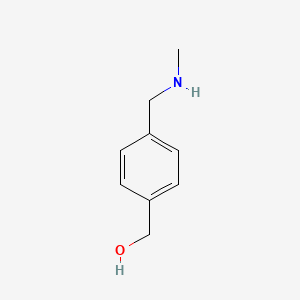
(4-((Methylamino)methyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Methylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a methylamino group at the para position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-((Methylamino)methyl)phenyl)methanol involves the reduction of 4-((Methylamino)methyl)benzaldehyde using borane-tetrahydrofuran (THF) complex. The reaction is typically carried out at temperatures ranging from 0 to 25°C for about 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
(4-((Methylamino)methyl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-((Methylamino)methyl)benzaldehyde or 4-((Methylamino)methyl)benzoic acid.
Reduction: 4-((Methylamino)methyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-((Methylamino)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-((Methylamino)methyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
(4-((Methylamino)methyl)benzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.
(4-((Methylamino)methyl)benzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(4-((Methylamino)methyl)aniline): Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
(4-((Methylamino)methyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and a methylamino group on the phenyl ring
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
[4-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 |
InChI 键 |
XZRBKRJYOUSBMI-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC=C(C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















